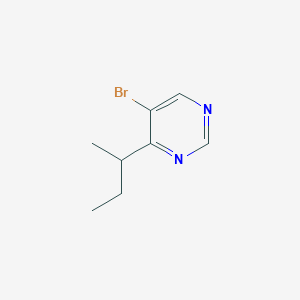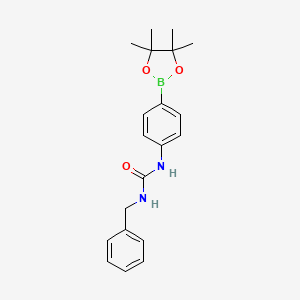
Benzofuran-2,5-diboronic acid
Overview
Description
Benzofuran-2,5-diboronic acid: is a chemical compound characterized by its unique structure, which includes a benzofuran ring system substituted with two boronic acid groups at the 2 and 5 positions
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of this compound typically involves the reaction of benzofuran with a boronic acid derivative under specific conditions. Common reagents include boronic acids such as phenylboronic acid and diboronic acid derivatives.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled reactions involving benzofuran and boronic acid derivatives in a solvent medium, often under inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid groups to borane derivatives.
Substitution: Substitution reactions involving the boronic acid groups can lead to the formation of different substituted benzofurans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized benzofurans and boronic acids.
Reduction: Borane derivatives.
Substitution: Substituted benzofurans.
Mechanism of Action
Target of Action
Benzofuran-2,5-diboronic acid, also known as Benzofuran-2,5-diyldiboronic acid, is a compound that has been shown to have strong biological activities Benzofuran compounds in general have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may result in inhibited cell growth and proliferation, reduced oxidative stress, and potentially inhibited viral replication .
Action Environment
It is generally recommended to store benzofuran compounds away from water/moisture and oxidizing agents, in a cool, dry, and well-ventilated condition, and under inert gas . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, humidity, and exposure to oxygen.
Scientific Research Applications
Chemistry: Benzofuran-2,5-diboronic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its antimicrobial properties, showing potential as an antimicrobial agent. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Similar structure but lacks the boronic acid groups.
Benzofuran-5-carboxylic acid: Similar structure but lacks the boronic acid groups.
Benzofuran-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of boronic acid groups.
Uniqueness: Benzofuran-2,5-diboronic acid is unique due to the presence of two boronic acid groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
(2-borono-1-benzofuran-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHGNXMXVDSVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657155 | |
| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-69-5 | |
| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)









![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
